3,4-difluoro-N,N-diisobutylbenzamide
Description
3,4-Difluoro-N,N-diisobutylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions and diisobutylamide groups at the nitrogen atom. Based on analogous compounds (e.g., 3,4-Difluoro-N,2-dimethylbenzamide, C₉H₉F₂NO, MW 185.17 g/mol ), the molecular formula for this compound can be inferred as C₁₅H₂₀F₂NO with a molecular weight of 283.33 g/mol. Fluorine atoms at the 3,4-positions likely enhance electronegativity and metabolic stability, while the diisobutyl groups may increase lipophilicity compared to simpler alkyl substituents .
Properties
Molecular Formula |
C15H21F2NO |
|---|---|
Molecular Weight |
269.336 |
IUPAC Name |
3,4-difluoro-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H21F2NO/c1-10(2)8-18(9-11(3)4)15(19)12-5-6-13(16)14(17)7-12/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
HBZHWULDNIIFBT-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,4-difluoro-N,N-diisobutylbenzamide with structurally or functionally related benzamide derivatives:
Key Observations:
Substituent Effects on Bioactivity: Fluorine Position: 3,4-Difluoro substitution (target compound) may enhance steric and electronic effects compared to 2,6-difluoro derivatives (e.g., diflubenzuron). This could influence binding to biological targets like enzymes or receptors .
Functional Applications: Diflubenzuron and etobenzanid demonstrate that fluorinated benzamides are widely used in agrochemicals. The target compound may share similar mechanisms, such as disrupting insect or plant metabolic pathways .
Research Findings and Data Gaps
Synthetic Routes :
- The target compound can likely be synthesized via amidation of 3,4-difluorobenzoic acid with diisobutylamine, analogous to methods for 3,4-Difluoro-N,2-dimethylbenzamide .
Physicochemical Data: No experimental melting point, solubility, or spectral data (e.g., NMR, IR) are available in the provided evidence. These properties must be empirically determined.
Biological Activity :
- Structural similarities to diflubenzuron suggest possible insect growth regulation, but specific studies are absent. The diisobutyl groups may alter toxicity profiles compared to simpler derivatives .
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